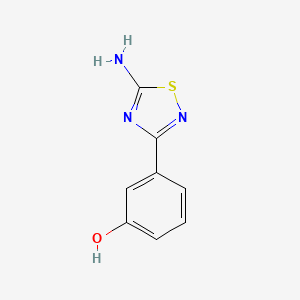

3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol

Description

Significance of the 1,2,4-Thiadiazole (B1232254) Scaffold in Chemical Research

The 1,2,4-thiadiazole ring system is a prominent scaffold in medicinal chemistry, valued for its stability and diverse biological activities. rsc.orgresearchgate.net Its derivatives have been investigated for a wide spectrum of therapeutic applications, highlighting the ring's importance as a core structure in drug design. nih.gov

The 1,2,4-thiadiazole is a five-membered heterocyclic compound containing one sulfur atom and two nitrogen atoms at positions 1, 2, and 4, respectively. wikipedia.org The ring is aromatic, a property conferred by the presence of two double bonds and the participation of a lone pair of electrons from the sulfur atom in the π-system. wikipedia.org This aromaticity contributes to the general stability of the 1,2,4-thiadiazole ring. isres.org The presence of electronegative nitrogen and sulfur atoms creates a unique electronic distribution within the ring, influencing its reactivity and its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. isres.org

Table 1: Properties of the 1,2,4-Thiadiazole Ring

| Property | Description |

|---|---|

| Structure | Five-membered ring with one sulfur and two nitrogen atoms. wikipedia.org |

| Isomers | One of four constitutional isomers of thiadiazole. researchgate.netwikipedia.org |

| Aromaticity | Aromatic due to delocalized π-electrons. wikipedia.orgisres.org |

| Stability | Generally stable to acids, alkalis, and oxidizing/reducing agents. isres.org |

| Reactivity | The 5-position is often the most reactive site for nucleophilic substitution. isres.org |

The history of the 1,2,4-thiadiazole ring dates back to the 19th century, with the parent compound first being described in 1821. isres.org However, it was not until 1955 that it was successfully synthesized and characterized. isres.org Early synthetic methods for creating substituted 1,2,4-thiadiazoles often involved oxidative cyclization reactions. isres.org A common and classical approach is the oxidative dimerization of thioamides. Over the years, a variety of synthetic routes have been developed, including intramolecular oxidative cyclization of amidinithioureas and 1,3-dipolar cycloaddition of nitrile sulfides to nitriles. isres.org More recent methodologies focus on improving efficiency and sustainability, employing techniques like metal-free catalysis, electro-oxidative methods, and multi-component reactions to access a diverse range of 3,5-disubstituted and 3-substituted-5-amino-1,2,4-thiadiazoles. rsc.orgorganic-chemistry.org

In medicinal chemistry, a "privileged pharmacophore" is a molecular framework that is capable of binding to multiple biological targets, leading to a broad range of biological activities. The 1,2,4-thiadiazole scaffold is recognized as such a structure. researchgate.netdocumentsdelivered.com Its derivatives have demonstrated a remarkable array of pharmacological properties.

Table 2: Reported Biological Activities of 1,2,4-Thiadiazole Derivatives

| Activity Category | Examples |

|---|---|

| Anticancer | Inhibition of various cancer cell lines including human leukemia. nih.gov |

| Antibacterial/Antifungal | Activity against various bacterial and fungal strains. nih.gov |

| Anti-inflammatory | Inhibition of inflammatory pathways. nih.gov |

| Anticonvulsant | Potential use in managing seizures. nih.gov |

| Enzyme Inhibition | Acts as an electrophilic "warhead" targeting cysteine residues in enzymes like cathepsin B. eurekaselect.com |

| Neuroprotective | Potential applications in treating neurodegenerative diseases like Alzheimer's. isres.org |

This versatility stems from the scaffold's physicochemical properties, which allow it to act as a bioisosteric replacement for other functional groups, enhancing metabolic stability and modulating pharmacokinetic profiles. nih.gov For instance, the 1,2,4-thiadiazole ring can serve as an interesting pharmacophore in the design of inhibitors that target the cysteine residues of proteins. eurekaselect.com

Importance of the Phenolic and Amino Moieties in Heterocyclic Compound Design

The biological activity of a heterocyclic core is profoundly influenced by its substituents. In 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol, the phenolic and amino groups are critical design elements.

The phenolic hydroxyl group is a common feature in many pharmaceuticals and natural products. acs.orgnsf.gov It is a versatile functional group that can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. stereoelectronics.org The acidic nature of the phenol (B47542) allows it to be ionized at physiological pH, which can influence solubility and cell membrane permeability. Furthermore, phenolic compounds are well-known for their antioxidant properties. nsf.gov

The amino group is another fundamental functional group in drug design. nih.gov As a basic moiety, it is often protonated at physiological pH, forming a positive charge that can engage in ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in protein binding sites. This can be crucial for anchoring a molecule to its target. The amino group can also serve as a hydrogen bond donor. eprajournals.com The presence and position of an amino group on a heterocyclic ring can significantly impact a molecule's biological activity and properties. nih.gov

Research Trajectory and Future Directions for this compound

While extensive research exists on the 1,2,4-thiadiazole scaffold and its various derivatives, specific studies focusing solely on this compound are not widely reported in publicly available literature. However, based on the known properties of its constituent parts, a logical research trajectory can be proposed.

The synthesis of this specific isomer would likely follow established methods for creating unsymmetrically substituted 5-amino-1,2,4-thiadiazoles, potentially involving the cyclization of a substituted imidoyl thiourea. organic-chemistry.org Future research would likely focus on evaluating its biological activities, drawing inspiration from related compounds. For instance, many 2-amino-5-aryl-1,3,4-thiadiazole derivatives have been synthesized and tested for antimicrobial and anticancer activities. nih.govijpcbs.com The presence of the phenol group suggests that investigations into its antioxidant and anti-inflammatory potential would be a valuable starting point.

Furthermore, the compound could serve as a versatile intermediate for further chemical modification. The amino and phenolic hydroxyl groups provide reactive handles for the attachment of other functional groups, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. Exploring the synergistic effects of the three pharmacophores—the thiadiazole ring's enzyme-inhibiting potential, the phenol's antioxidant capacity, and the amino group's ability to form key binding interactions—could lead to the discovery of novel therapeutic agents. The future direction for compounds like this compound lies in its synthesis and comprehensive biological screening to unlock its potential within the vast landscape of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-amino-1,2,4-thiadiazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c9-8-10-7(11-13-8)5-2-1-3-6(12)4-5/h1-4,12H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRAGFDXGQAIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 5 Amino 1,2,4 Thiadiazol 3 Yl Phenol and Its Derivatives

Strategies for the Construction of the 1,2,4-Thiadiazole (B1232254) Ring System

The formation of the 1,2,4-thiadiazole ring is a critical step in the synthesis of the target compound. Several approaches have been developed, each with its own advantages and substrate scope.

Oxidative Ring Closure Approaches

Oxidative cyclization is a common and effective method for the synthesis of 1,2,4-thiadiazoles. This approach typically involves the formation of an S-N bond through the oxidation of a suitable precursor. A variety of oxidizing agents have been employed to facilitate this transformation.

One notable method involves the use of phenyliodine(iii) bis(trifluoroacetate) (PIFA) for the oxidative intramolecular cyclization of imidoyl thioureas. This metal-free approach offers the advantages of short reaction times and high yields (70–87%) for the synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles. nih.gov Similarly, molecular iodine (I₂) has been utilized as an inexpensive and environmentally benign oxidant in the one-pot synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles from imidates and thioureas. nih.gov The reaction proceeds via an I₂-mediated oxidative heterocyclization of an N-carbamothioylamidine intermediate. nih.gov

Photoredox catalysis offers a green and sustainable alternative. For instance, eosin (B541160) Y, in the presence of visible light and O₂ as the oxidant, has been successfully used for the aerobic oxidative cyclization of primary thioamides to yield 1,2,4-thiadiazoles. nih.gov This method is lauded for its high efficiency and use of environmentally friendly reagents. nih.gov

Electrochemical methods also provide a catalyst- and oxidant-free approach. An electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas has been developed to produce a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields. acs.org

| Oxidant/Catalyst | Starting Materials | Product Type | Yield (%) | Reference |

| Phenyliodine(iii) bis(trifluoroacetate) (PIFA) | Imidoyl thioureas | 3-Substituted-5-arylamino-1,2,4-thiadiazoles | 70-87 | nih.gov |

| Molecular Iodine (I₂) | Imidates and thioureas | 3-Aryl-5-amino-1,2,4-thiadiazoles | Moderate to good | nih.gov |

| Eosin Y/Visible Light/O₂ | Primary thioamides | 1,2,4-Thiadiazoles | High | nih.gov |

| Electrochemical Oxidation | Imidoyl thioureas | 3-Substituted 5-amino-1,2,4-thiadiazoles | Good to excellent | acs.org |

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. An electrochemical three-component reaction of elemental sulfur, isocyanides, and amidines has been reported for the synthesis of 5-amino-1,2,4-thiadiazoles. bohrium.com This method allows for the facile construction of the thiadiazole ring with diverse substitution patterns.

Another example is the one-pot multicomponent reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid to synthesize thiazolidine-4-one hybrids. nih.gov While this example leads to a different final scaffold, the underlying principle of combining multiple reactants in a single pot to build molecular complexity is a key feature of MCRs and can be conceptually applied to the synthesis of other thiadiazole derivatives.

[3+2]-Cycloaddition Reactions

[3+2]-Cycloaddition reactions represent a powerful tool for the construction of five-membered heterocyclic rings. In the context of 1,2,4-thiadiazole synthesis, this can involve the reaction of a 1,3-dipole with a dipolarophile. For instance, the reaction of nitrile sulfides with cyanamides can lead to the formation of 5-amino-1,2,4-thiadiazoles. While direct examples for the specific target molecule are not prevalent in the initial search, this remains a fundamental and viable synthetic strategy in heterocyclic chemistry.

Cyclization of Thioamides and Related Precursors for 1,2,4-Thiadiazole Formation

The cyclization of thioamides is a cornerstone in the synthesis of 1,2,4-thiadiazoles. A common strategy is the oxidative dimerization of thioamides. acs.org Vanadium-dependent haloperoxidases have been employed as biocatalysts for the intermolecular oxidative dimerization of thioamides using a catalytic amount of halide salt and hydrogen peroxide as the terminal oxidant, yielding 1,2,4-thiadiazoles in moderate to high yields. acs.orgresearchgate.net This enzymatic approach offers excellent chemoselectivity. acs.orgresearchgate.net

A transition-metal-free synthesis involves the base-mediated tandem thioacylation of amidines with dithioesters, followed by an in situ intramolecular dehydrogenative N-S bond formation of the thioacylamidine intermediate. acs.org

| Reagent/Catalyst | Starting Materials | Product Type | Yield (%) | Reference |

| Vanadium haloperoxidase/H₂O₂/Halide salt | Thioamides | 1,2,4-Thiadiazoles | Moderate to high | acs.orgresearchgate.net |

| Base (e.g., NaH) | Amidines and Dithioesters | 3,5-Disubstituted-1,2,4-thiadiazoles | Good | acs.org |

Regiospecific Introduction of the Phenol (B47542) Moiety at the 3-Position of the 1,2,4-Thiadiazole Ring

The introduction of the 3-hydroxyphenyl group at the 3-position of the 1,2,4-thiadiazole ring is a key challenge that requires regiocontrol. A common and effective strategy is to utilize a starting material that already contains the desired phenolic moiety.

For instance, the synthesis of 3-aryl-5-amino-1,2,4-thiadiazoles can be achieved from appropriately substituted imidates. researchgate.net By starting with an imidate derived from a 3-hydroxybenzonitrile or a related precursor, the 3-(3-hydroxyphenyl) substituent can be directly incorporated into the final thiadiazole structure. The hydroxyl group may require protection during the synthesis, for example, as a methoxy (B1213986) or benzyloxy ether, followed by a deprotection step to reveal the free phenol.

A solid-phase synthesis approach has been reported for 2-arylamino-5-(4-hydroxyphenyl)-1,3,4-thiadiazole derivatives. tandfonline.comtandfonline.com This methodology utilizes a resin-bound acylhydrazine which is reacted with an isothiocyanate. Although this describes the synthesis of a 1,3,4-thiadiazole (B1197879) isomer, the principle of using a pre-functionalized building block (in this case, a hydroxyphenyl group) is directly applicable. A similar strategy could be envisioned where a 3-hydroxybenzamidine or a related precursor is used to construct the 3-(3-hydroxyphenyl)-1,2,4-thiadiazole ring.

Functionalization and Derivatization Approaches at the Amino Group (C-5 of the 1,2,4-Thiadiazole)

The amino group at the C-5 position of the 1,2,4-thiadiazole ring offers a convenient handle for further molecular elaboration, allowing for the synthesis of a diverse library of derivatives. Common functionalization strategies include acylation, alkylation, and the formation of Schiff bases.

Acylation: The amino group can be readily acylated using various acylating agents such as acetyl chloride or acetic anhydride (B1165640) to introduce an acetyl group. nih.gov The reaction of 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole with chloroacetyl chloride in the presence of anhydrous sodium acetate (B1210297) yields the corresponding N-acylated product, which can be further derivatized. nih.gov

Alkylation: Regioselective alkylation can be achieved at the exocyclic amino group or at the ring nitrogen atoms, depending on the reaction conditions and the substrate. For instance, the reaction of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with alkylating agents in the presence of a base leads to S-functionalized derivatives. nih.govresearchgate.net While this example involves a thiol group, similar principles can be applied to the amino group of 3-(5-amino-1,2,4-thiadiazol-3-yl)phenol.

Schiff Base Formation: The primary amino group can react with aldehydes to form Schiff bases (imines). For example, 2-amino-5-substituted-1,3,4-thiadiazoles react with appropriate aldehydes in the presence of an acid catalyst to yield the corresponding Schiff bases. jocpr.com This reaction provides a straightforward method to introduce a wide range of substituents.

| Derivatization Method | Reagents | Product Type | Reference |

| Acylation | Acetyl chloride, Acetic anhydride, Chloroacetyl chloride | N-Acyl-5-amino-1,2,4-thiadiazoles | nih.govnih.gov |

| Alkylation | Alkyl halides | N-Alkyl-5-amino-1,2,4-thiadiazoles | nih.govresearchgate.net |

| Schiff Base Formation | Aldehydes | 5-(Arylideneamino)-1,2,4-thiadiazoles | jocpr.com |

Modern Synthetic Techniques for 1,2,4-Thiadiazole Derivatization

The derivatization of the 1,2,4-thiadiazole ring is crucial for developing a library of compounds for various scientific applications. Modern techniques focus on efficiency, substrate scope, and milder reaction conditions. These methods primarily involve the formation of the heterocyclic ring from acyclic precursors through oxidative N-S bond formation or the modification of a pre-formed thiadiazole scaffold.

Oxidative Cyclization of Thioamides and Related Precursors

A prevalent strategy for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of thioamides. Recent advancements have introduced greener and more efficient catalytic systems.

Iodine-Catalyzed Synthesis: Molecular iodine has emerged as an inexpensive and environmentally benign catalyst for synthesizing 3-aryl-5-amino-1,2,4-thiadiazoles. rsc.org This one-pot reaction typically involves the reaction of imidates and thioureas, where iodine acts as the oxidant. rsc.org The process proceeds through a sequential base-mediated nucleophilic addition-elimination to form an N-carbamothioylamidine intermediate, which then undergoes oxidative cyclization. rsc.org Another approach uses iodine as a catalyst with oxygen as the terminal oxidant for the oxidative dimerization of thioamides in water, presenting an environmentally friendly process. rsc.org

Hypervalent Iodine Reagents: Phenyliodine(III) bis(trifluoroacetate) (PIFA) has been effectively used for the oxidative intramolecular S-N bond formation in imidoyl thioureas. rsc.orgorganic-chemistry.org This metal-free approach is notable for its very short reaction times and high yields (70-87%) for producing 3-substituted-5-arylamino-1,2,4-thiadiazoles. rsc.orgorganic-chemistry.org

Electrochemical Synthesis: An electro-oxidative method provides a catalyst- and oxidant-free pathway for the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas. organic-chemistry.org This technique offers excellent functional group tolerance and generates a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields under ambient conditions. organic-chemistry.org

Biocatalytic Methods: A novel, enzyme-mediated strategy utilizes vanadium-dependent haloperoxidase enzymes for the oxidative dimerization of thioamides. acs.org This biocatalytic approach uses a catalytic amount of a halide salt with hydrogen peroxide as the terminal oxidant, demonstrating excellent chemoselectivity and achieving moderate to high yields. acs.org The proposed mechanism involves an initial enzyme-catalyzed S-halogenation of the thioamide, which activates it for subsequent addition and cyclization steps. acs.org

Transition-Metal-Free Approaches

Recent research has also emphasized the development of transition-metal-free synthetic routes to avoid potential metal contamination in final products.

Base-Mediated Tandem Reactions: A facile synthesis of 3,5-bis(het)aryl/arylaminothiadiazoles can be achieved through a base-mediated tandem thioacylation of amidines using dithioesters. organic-chemistry.org This is followed by an in situ intramolecular dehydrogenative N-S bond formation of the thioacylamidine intermediate. organic-chemistry.org

Green Oxidants: The use of air as a green oxidant, promoted by sodium carbonate, allows for the synthesis of 5-amino-1,2,4-thiadiazoles from elemental sulfur. organic-chemistry.org This method is advantageous due to its low cost, low toxicity, and the use of water as the sole byproduct. organic-chemistry.org

One-Pot and Multi-Component Reactions

To enhance synthetic efficiency, one-pot methodologies are increasingly employed.

Copper-Catalyzed One-Pot Synthesis: A copper(II) catalyst (1 mol%) in the presence of air can facilitate a one-pot benzylic oxidation–oxidative heterocyclization sequence. rsc.org This method was successfully used to synthesize the 3-amino-5-acyl-1,2,4-thiadiazole core of natural products, offering a more efficient alternative to traditional multi-step syntheses. rsc.org

The following table summarizes key modern synthetic techniques for the formation of the 1,2,4-thiadiazole ring, a central component of this compound and its derivatives.

| Method | Key Reagents/Catalysts | Precursors | Key Features |

| Iodine-Catalyzed Oxidation | Molecular Iodine (I₂) | Imidates and Thioureas | Environmentally benign, inexpensive catalyst, one-pot reaction. rsc.org |

| Hypervalent Iodine Oxidation | PIFA | Imidoyl Thioureas | Metal-free, very short reaction times, excellent yields. rsc.orgorganic-chemistry.org |

| Electrochemical Synthesis | Electricity | Imidoyl Thioureas | Catalyst- and oxidant-free, room temperature, broad substrate scope. organic-chemistry.org |

| Biocatalytic Dimerization | Vanadium-dependent haloperoxidases, H₂O₂ | Thioamides | Enzymatic, uses catalytic halide salt, high chemoselectivity. acs.org |

| Base-Mediated Tandem Reaction | Base (e.g., DBU) | Amidines, Dithioesters | Transition-metal-free, in situ N-S bond formation. organic-chemistry.org |

| Copper-Catalyzed One-Pot Reaction | Copper(II) salt, Air | N¹-acetyl-N³-thioacylguanidine | Low catalyst loading, uses air as oxidant, efficient for complex cores. rsc.org |

Chemical Reactivity and Transformation of 3 5 Amino 1,2,4 Thiadiazol 3 Yl Phenol

Reactivity Profile of the 1,2,4-Thiadiazole (B1232254) Nucleus

The 1,2,4-thiadiazole ring is an aromatic heterocycle that exhibits a characteristic reactivity pattern influenced by the presence of two nitrogen atoms and a sulfur atom.

The 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution reactions. isres.org While the amino group in the title compound is not an ideal leaving group, related 1,2,4-thiadiazoles bearing a better leaving group, such as a halogen, at the 5-position readily undergo substitution. For instance, 5-chloro-3-phenyl-1,2,4-thiadiazole (B1265915) can be efficiently reacted with various nitrogen, sulfur, and oxygen-based nucleophiles to create a diverse range of derivatives. isres.org This highlights the synthetic utility of the 5-position for structural modification.

The amino group at the C5 position can also be transformed into a diazonium salt, which is an excellent leaving group, allowing for its replacement by various nucleophiles in Sandmeyer-type reactions.

Table 1: Examples of Nucleophilic Substitution at the 5-Position of a 1,2,4-Thiadiazole Ring

| Reactant (5-Substituted-1,2,4-Thiadiazole) | Nucleophile | Product Type |

| 5-Chloro-1,2,4-thiadiazole derivative | Amines (R-NH₂) | 5-Amino-1,2,4-thiadiazole derivative |

| 5-Chloro-1,2,4-thiadiazole derivative | Alkoxides (R-O⁻) | 5-Alkoxy-1,2,4-thiadiazole derivative |

| 5-Chloro-1,2,4-thiadiazole derivative | Thiolates (R-S⁻) | 5-Thioether-1,2,4-thiadiazole derivative |

| 5-Amino-1,2,4-thiadiazole derivative | NaNO₂ / H⁺ then Nu⁻ | 5-Substituted-1,2,4-thiadiazole derivative |

The 1,2,4-thiadiazole ring itself is generally unreactive toward electrophilic substitution. isres.org The presence of two electronegative nitrogen atoms reduces the electron density of the carbon atoms in the ring, making them resistant to attack by electrophiles. isres.orgnih.gov

The aromatic nature of the 1,2,4-thiadiazole ring confers considerable stability to the molecule. isres.org This stability is further enhanced by the presence of substituents at both the 3- and 5-positions, which makes the ring more resistant to acids, alkalis, oxidizing agents, and reducing agents. isres.org The strong aromaticity of similar thiadiazole rings is known to provide great stability in vivo. rsc.org

Despite this general stability, the 1,2,4-thiadiazole ring possesses a specific point of reactivity. The N-S bond within the ring can be susceptible to cleavage by certain nucleophiles. For example, some 1,2,4-thiadiazole derivatives can react with the thiol group of cysteine residues in proteins, forming a disulfide bond and leading to enzyme inactivation. nih.gov This targeted reactivity makes the 1,2,4-thiadiazole scaffold an interesting pharmacophore in the design of specific enzyme inhibitors. nih.gov

Chemical Transformations Involving the Phenolic Hydroxyl Group

The phenolic portion of the molecule provides a second major site for chemical reactions, primarily involving the hydroxyl group and the activated aromatic ring.

The phenolic hydroxyl group is a strongly activating, ortho, para-directing substituent for electrophilic aromatic substitution. This makes the benzene (B151609) ring highly susceptible to reactions with a variety of electrophiles. The positions ortho (2- and 6-) and para (4-) to the hydroxyl group are electronically enriched and are the primary sites of substitution.

Common electrophilic substitution reactions that can occur on the phenolic ring include:

Halogenation: Reaction with bromine or chlorine leads to the introduction of halogen atoms onto the ring, typically at the positions ortho and para to the hydroxyl group.

Nitration: Treatment with nitric acid can introduce a nitro group onto the ring.

Condensation Reactions: Phenols readily condense with aldehydes and ketones. For example, reaction with formaldehyde (B43269) can lead to the formation of hydroxymethyl derivatives, which can further react to form polymers.

Table 2: Potential Electrophilic Substitutions on the Phenolic Ring

| Reaction Type | Electrophile | Typical Reagent(s) | Position of Substitution |

| Bromination | Br⁺ | Br₂ in H₂O or CCl₄ | Ortho, Para |

| Nitration | NO₂⁺ | Dilute HNO₃ | Ortho, Para |

| Friedel-Crafts Alkylation | R⁺ | R-X / AlCl₃ | Ortho, Para |

| Condensation | R-CHO | Acid or Base Catalyst | Ortho, Para |

The structure of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol is well-suited for the synthesis of azo dyes, which are characterized by the -N=N- functional group. There are two primary pathways for this transformation.

Pathway A: Diazotization of the 5-Amino Group The primary amino group on the 1,2,4-thiadiazole ring can be converted into a diazonium salt. This is typically achieved by reacting the compound with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (like HCl or H₂SO₄) at low temperatures (0–5 °C). nih.gov The resulting diazonium salt is an electrophile and can then be reacted with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline, to form a brightly colored azo dye. nih.govnih.gov

Pathway B: Phenolic Ring as the Coupling Component Alternatively, the phenolic ring of this compound can act as the coupling component. nih.gov In this scenario, a different aromatic primary amine is first diazotized, and the resulting diazonium salt is then added to a solution of the title compound. The electrophilic diazonium salt will attack the activated phenolic ring, typically at the position para to the hydroxyl group, to form the azo linkage. rsc.org

Table 3: Components for Azo Dye Synthesis

| Role in Reaction | Compound / Reagent | Reaction Step |

| Pathway A | ||

| Diazo Component | This compound | Diazotization with NaNO₂ / H⁺ |

| Coupling Component | Phenols, Naphthols, Anilines | Azo coupling |

| Pathway B | ||

| Diazo Component | Aromatic Amines (e.g., Aniline) | Diazotization with NaNO₂ / H⁺ |

| Coupling Component | This compound | Azo coupling |

Reactivity of the Amino Functionality (C-5 of 1,2,4-Thiadiazole)

The amino group at the C-5 position of the 1,2,4-thiadiazole ring is a primary aromatic amine, and its reactivity is a cornerstone for the chemical derivatization of the parent molecule. This functionality serves as a key handle for introducing a wide range of substituents and for building more complex molecular architectures through various reactions.

The primary amino group of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which contain an imine or azomethine (-C=N-) group. mwjscience.com This reaction is a fundamental transformation in organic chemistry and is widely used to synthesize new compounds. dergipark.org.tr The formation of the imine bond is typically achieved by refluxing the amino-thiadiazole with the desired carbonyl compound in a suitable solvent, often with acid or base catalysis. nih.govrsc.org

The resulting Schiff bases are valuable intermediates themselves. The imine bond can be subsequently reduced to a secondary amine, or the entire Schiff base can be used as a ligand for the formation of metal complexes. nih.gov The stability of these Schiff bases can vary, with those derived from aromatic aldehydes generally being more stable due to conjugation. dergipark.org.tr

For instance, the reaction of various amino-heterocycles with substituted aromatic aldehydes has been shown to proceed efficiently, yielding a diverse library of Schiff bases. A general scheme for this reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. nih.gov Microwave-assisted synthesis has also been employed as an efficient method for this transformation, often leading to high yields in shorter reaction times. researchgate.net

Table 1: Examples of Schiff Base Formation with Amino-Thiadiazole Analogues This table presents data on related compounds to illustrate the chemical principle.

| Amine Reactant | Aldehyde/Ketone Reactant | Product (Schiff Base) | Reaction Conditions |

|---|---|---|---|

| 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol | 4-hydroxybenzaldehyde | 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol | Microwave irradiation (180W), 2-3 min, water |

| 3-amino-1,2,4-triazole-5-thiol | 5-chlorosalicylaldehyde | (E)-2-chloro-6-(((5-mercapto-1H-1,2,4-triazol-3-yl)imino)methyl)phenol | Not specified |

| 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione | Various aromatic aldehydes | Corresponding aromatic Schiff bases | Not specified |

The nucleophilic amino group at the C-5 position is also susceptible to acylation and sulfonylation reactions. Reacting this compound with acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base results in the formation of the corresponding amides and sulfonamides. These reactions are fundamental for introducing a variety of functional groups that can modulate the molecule's properties.

Amidation is a common strategy in medicinal chemistry to create stable derivatives. nih.gov For example, the reaction of 5-substituted-1,3,4-thiadiazol-2-amines with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide intermediates. nih.gov These intermediates can then be further modified. The resulting amide linkage is generally stable and can participate in hydrogen bonding, which is often crucial for biological activity.

Similarly, sulfonamides can be prepared by reacting the amino group with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride). The sulfonamide group is a key pharmacophore found in many therapeutic agents.

Table 2: Examples of Amidation Reactions with Amino-Thiadiazole Scaffolds This table presents data on related compounds to illustrate the chemical principle.

| Amine Reactant | Acylating/Sulfonylating Agent | Product Type | Reaction Conditions |

|---|---|---|---|

| 5-methyl-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | N-acyl acetamide | THF, Triethylamine, 0°C to rt, 1h |

| 5-ethylthio-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | N-acyl acetamide | THF, Triethylamine, 0°C to rt, 1h |

| General 2-amino-1,3,4-thiadiazole (B1665364) | Various carboxylic acids | Amide | Coupling agents (e.g., DCC, EDC) |

Development of Novel Molecular Architectures Based on the this compound Scaffold

The this compound structure serves as a valuable building block, or scaffold, for the synthesis of more complex and novel molecular architectures. nih.gov Its inherent functionalities allow for stepwise and controlled modifications, enabling the construction of diverse chemical libraries. nih.gov The combination of the phenol and the amino-thiadiazole moieties provides a platform for creating hybrid molecules that merge the structural features of different compound classes. nih.gov

Researchers have utilized the reactivity of the amino and hydroxyl groups to append other heterocyclic systems, aliphatic chains, and aromatic groups. For example, the amino group can be the starting point for building larger systems through multi-component reactions or by serving as a nucleophile in substitution reactions. researchgate.net The synthesis of 5-amino-1,3,4-thiadiazole appended isatins demonstrates how this scaffold can be integrated into more complex polycyclic systems. nih.gov

Furthermore, the thiadiazole ring itself is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent interactions. nih.govnih.gov By using this compound as a core, chemists can design and synthesize new compounds where the phenol group can be modified to fine-tune solubility and pharmacokinetic properties, while the amino group provides a vector for introducing diversity and targeting specific biological interactions. researchgate.net This strategy has led to the development of novel compounds with potential applications in various fields of chemical and biological research. researchgate.net

Advanced Spectroscopic and Structural Characterization of 3 5 Amino 1,2,4 Thiadiazol 3 Yl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By probing the magnetic properties of atomic nuclei, NMR allows for the mapping of the carbon and proton frameworks.

¹H NMR Spectral Analysis and Proton Environment Mapping

In a ¹H NMR spectrum of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol, each unique proton environment would produce a distinct signal. The spectrum would be anticipated to show signals corresponding to the protons of the phenol (B47542) ring, the amino group, and the hydroxyl group. The chemical shifts (δ) of the aromatic protons would appear in the downfield region, typically between 6.0 and 8.0 ppm, influenced by the electron-donating hydroxyl group and the electron-withdrawing thiadiazole ring. The integration of these signals would correspond to the number of protons in each environment. The multiplicity, or splitting pattern, of the aromatic signals would provide information about the substitution pattern on the phenol ring. For instance, a meta-substituted ring as in the title compound would lead to a complex splitting pattern. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration due to hydrogen bonding.

Expected ¹H NMR Data Summary (Note: The following table is illustrative of expected signals. Experimental data for the specific title compound is not available in the cited literature.)

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.0 - 8.0 | m |

| -NH₂ | Variable (broad) | s |

¹³C NMR Spectral Analysis and Carbon Skeletal Determination

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would be expected to show signals for the two carbons of the 1,2,4-thiadiazole (B1232254) ring and the six carbons of the phenol ring. The chemical shifts of the thiadiazole carbons are typically found in the range of 165–190 ppm. researchgate.net The carbons of the phenol ring would resonate in the aromatic region (approximately 110–160 ppm). The carbon atom attached to the hydroxyl group would be shifted downfield compared to the other aromatic carbons due to the electronegativity of the oxygen atom.

Expected ¹³C NMR Data Summary (Note: The following table is illustrative of expected signals. Experimental data for the specific title compound is not available in the cited literature.)

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-S (Thiadiazole) | 165 - 190 |

| C=N (Thiadiazole) | 165 - 190 |

| C-OH (Phenol) | 150 - 160 |

| Aromatic C-H | 110 - 130 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amino group would likely appear as two bands in the region of 3300–3500 cm⁻¹. The O-H stretching of the phenolic hydroxyl group would be observed as a broad band in the 3200–3600 cm⁻¹ region, with its broadness attributed to hydrogen bonding. Aromatic C-H stretching vibrations would be seen around 3000–3100 cm⁻¹. The C=N stretching of the thiadiazole ring is expected in the 1600–1650 cm⁻¹ region. Aromatic C=C stretching vibrations would appear in the 1450–1600 cm⁻¹ range. The C-N and C-S stretching vibrations would be found in the fingerprint region (below 1400 cm⁻¹).

Expected IR Absorption Bands (Note: The following table is illustrative of expected absorptions. Experimental data for the specific title compound is not available in the cited literature.)

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Phenol) | 3200 - 3600 (broad) |

| N-H stretch (Amine) | 3300 - 3500 |

| Aromatic C-H stretch | 3000 - 3100 |

| C=N stretch (Thiadiazole) | 1600 - 1650 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, which contains chromophores such as the phenol and thiadiazole rings, would be expected to show absorption bands corresponding to π→π* and n→π* transitions. The extended conjugation between the phenyl and thiadiazole rings would influence the position of the absorption maxima (λ_max). Typically, substituted thiadiazole derivatives show absorption maxima in the UV region. For instance, some 1,2,5-thiadiazole (B1195012) 1,1-dioxides exhibit maxima around 315 nm in acetonitrile. nih.gov The phenolic moiety would also contribute to the absorption profile. The exact λ_max values would be sensitive to the solvent polarity.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₇N₃OS), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated species [M+H]⁺. The fragmentation pattern observed in the mass spectrum would provide structural information. Expected fragmentation pathways could involve the cleavage of the thiadiazole ring or the loss of small molecules such as HCN or NH₃ from the parent ion, which would be valuable for confirming the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If suitable single crystals of this compound could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles. mdpi.com This technique would confirm the planarity of the thiadiazole and phenol rings and determine the dihedral angle between them. Furthermore, the crystal packing analysis would reveal intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which govern the supramolecular architecture. researchgate.netmdpi.com

Confirmation of Regioselectivity and Molecular Conformation

The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles can potentially yield different regioisomers. Therefore, unambiguous confirmation of the substitution pattern is a critical step in their characterization. This is typically achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful techniques for determining the connectivity of atoms in a molecule. In the case of this compound, the chemical shifts and coupling patterns of the protons on the phenol ring can provide initial evidence for the substitution pattern. More definitive proof often comes from two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), which can show long-range correlations between protons and carbons, thereby establishing the connection between the phenolic ring and the C3 position of the thiadiazole ring. The regioselectivity of the reaction is a crucial factor, and detailed NMR studies are essential to confirm the desired isomer.

Single-Crystal X-ray Diffraction: The most unequivocal method for determining molecular structure, including regioselectivity and conformation, is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the direct visualization of the molecule's three-dimensional structure. For related aminothiadiazole derivatives, X-ray crystallography has been instrumental in confirming the connectivity of the heterocyclic core and its substituents.

The molecular conformation of this compound is characterized by the relative orientation of the phenol and 1,2,4-thiadiazole rings. X-ray diffraction studies on analogous aromatic-substituted heterocyclic compounds have revealed that the dihedral angle between the two rings is a key conformational parameter. This angle is influenced by steric hindrance and electronic interactions between the rings. In the solid state, the conformation is also affected by the crystal packing forces.

| Technique | Information Obtained | Relevance to this compound |

| ¹H NMR | Chemical shifts and coupling constants of phenolic protons. | Provides initial evidence of the substitution pattern. |

| ¹³C NMR | Chemical shifts of carbon atoms in both rings. | Confirms the carbon skeleton and substitution. |

| 2D NMR (e.g., HMBC) | Correlations between protons and carbons. | Unambiguously establishes the regiochemical linkage. |

| Single-Crystal X-ray Diffraction | Precise atomic coordinates, bond lengths, bond angles, and dihedral angles. | Provides definitive proof of regioselectivity and reveals the solid-state molecular conformation. |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystalline state, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions play a crucial role in determining the physical properties of the solid material, such as melting point, solubility, and stability. For this compound, the presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitrogen atoms of the thiadiazole ring) suggests a rich network of intermolecular interactions.

Hydrogen Bonding: Hydrogen bonds are the most significant intermolecular interactions anticipated in the crystal structure of this compound. The amino group (-NH₂) and the phenolic hydroxyl group (-OH) can act as hydrogen bond donors, while the nitrogen atoms of the thiadiazole ring and the oxygen atom of the hydroxyl group can act as acceptors. X-ray diffraction studies on similar amino-substituted nitrogen heterocycles have frequently revealed extensive networks of N-H···N and O-H···N hydrogen bonds. nih.gov These interactions can lead to the formation of various supramolecular motifs, such as dimers, chains, or sheets.

Other Intermolecular Interactions: Beyond classical hydrogen bonding, other weaker interactions can also influence the crystal packing. These include:

π-π Stacking: The aromatic phenol and thiadiazole rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are aligned.

C-H···π Interactions: The C-H bonds of the phenyl ring can interact with the π-system of the thiadiazole ring of a neighboring molecule.

Sulfur-involved Interactions: The sulfur atom in the thiadiazole ring can participate in various non-covalent interactions, including S···N and S···S contacts, which have been observed in the crystal structures of other sulfur-containing heterocycles.

| Interaction Type | Potential Donor/Acceptor Groups in this compound | Expected Supramolecular Motifs |

| N-H···N Hydrogen Bond | Donor: Amino (-NH₂) Acceptor: Thiadiazole ring nitrogens | Dimers, chains, sheets |

| O-H···N Hydrogen Bond | Donor: Phenolic hydroxyl (-OH) Acceptor: Thiadiazole ring nitrogens | Dimers, chains |

| O-H···O Hydrogen Bond | Donor: Phenolic hydroxyl (-OH) Acceptor: Phenolic hydroxyl (-OH) | Chains |

| N-H···S Hydrogen Bond | Donor: Amino (-NH₂) Acceptor: Thiadiazole ring sulfur | Chains, sheets |

| π-π Stacking | Phenol and thiadiazole rings | Stacked columns or layers |

Computational and Theoretical Investigations of 3 5 Amino 1,2,4 Thiadiazol 3 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, electronic distribution, and energy levels.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules in their ground state. It is favored for its balance of accuracy and computational efficiency. A DFT study of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

From this optimized structure, a variety of key properties can be calculated. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and kinetic stability. researchgate.net For instance, in a study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, the HOMO was found to be localized on the 2-amino-1,3,4-thiadiazole (B1665364) ring, indicating this as the likely site of electron donation. researchgate.net

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are key to predicting intermolecular interactions. Natural Bond Orbital (NBO) analysis can also be performed to understand intramolecular bonding, charge transfer, and delocalization of electron density. sapub.org

Table 1: Illustrative Ground State Properties of this compound Calculated by DFT This table presents hypothetical data for illustrative purposes.

| Property | Value | Unit |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.5 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

| Dipole Moment | 3.8 | Debye |

| Ionization Potential | 6.2 | eV |

| Electron Affinity | 1.5 | eV |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Simulations

To investigate the behavior of the molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.org This method is an extension of DFT used to calculate the properties of molecules in their electronically excited states. rsc.org

TD-DFT is highly effective for simulating electronic absorption spectra, such as UV-Visible spectra. The calculations predict the vertical excitation energies required to promote an electron from a ground state orbital to an excited state orbital. Associated with each excitation is an oscillator strength, which corresponds to the intensity of the spectral absorption band. By comparing these theoretical spectra with experimental data, researchers can gain a deeper understanding of the electronic transitions occurring within the molecule. functmaterials.org.ua For example, TD-DFT calculations have been used to interpret the red-shifted absorption and emission spectra of tryptophan derivatives compared to the parent molecule. functmaterials.org.ua This analysis would reveal how the combination of the phenol (B47542) and amino-thiadiazole moieties in this compound influences its photophysical properties.

Table 2: Illustrative TD-DFT Results for Electronic Transitions of this compound This table presents hypothetical data for illustrative purposes.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.13 | 300 | 0.25 |

| S0 → S2 | 4.59 | 270 | 0.11 |

| S0 → S3 | 5.17 | 240 | 0.42 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and interactions with the surrounding environment.

For a molecule like this compound, MD simulations can reveal its conformational flexibility. The molecule possesses rotatable bonds, particularly the bond connecting the phenol ring to the thiadiazole ring. MD simulations would track the torsional angles of these bonds over time to identify preferred conformations and the energy barriers between them.

The interaction with solvents is also a critical aspect that MD simulations can explore. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can analyze the formation and dynamics of hydrogen bonds between the molecule's amino and hydroxyl groups and the solvent. The simulations can quantify the solvent accessible surface area (SASA) and radial distribution functions (RDFs) to understand how the solvent structures itself around the solute and influences its conformation.

In Silico Prediction of Chemical Reactivity and Reaction Mechanisms

In silico methods leverage computational power to predict the chemical reactivity and potential reaction pathways of a molecule. These predictions are often derived from the electronic properties calculated using DFT.

Computational studies can also elucidate reaction mechanisms. For instance, DFT can be used to calculate the transition state structures and activation energies for proposed reaction pathways. This was demonstrated in a study of imine synthesis, where a transition state calculation helped to explore the molecular mechanism of the synthetic route. researchgate.net For this compound, such studies could predict its behavior in various chemical reactions, such as electrophilic aromatic substitution on the phenol ring or reactions involving the amino group on the thiadiazole ring. Molecular docking, another in silico technique, could be used to predict how the molecule might bind to biological targets like enzymes, which is a common approach in drug discovery for thiadiazole derivatives. nih.govnih.gov

Table 3: Illustrative Global Reactivity Descriptors for this compound This table presents hypothetical data derived from the values in Table 1 for illustrative purposes.

| Descriptor | Formula | Value (eV) |

| Chemical Hardness (η) | (LUMO - HOMO) / 2 | 2.35 |

| Electronegativity (χ) | -(HOMO + LUMO) / 2 | 3.85 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.15 |

Mechanistic and Preclinical Research into the Biological Activities of 3 5 Amino 1,2,4 Thiadiazol 3 Yl Phenol and Its Derivatives

Molecular Mechanisms of Action for 1,2,4-Thiadiazole-Based Compounds

The biological effects of 1,2,4-thiadiazole (B1232254) derivatives are largely attributed to their function as electrophilic "warheads" that can covalently modify specific biological macromolecules. nih.goveurekaselect.com This reactivity is centered on the heterocyclic ring's nitrogen-sulfur (N-S) bond. ingentaconnect.com

Enzyme Inhibition via Cysteine Residue Targeting and N-S Bond Cleavage

A primary mechanism of action for 1,2,4-thiadiazole compounds is the targeted inhibition of enzymes that possess a critical cysteine residue within their active site. nih.gov These compounds are effective thiol trapping agents. eurekaselect.comingentaconnect.com The process involves a nucleophilic attack by the cysteine's thiol group on the N-S bond of the 1,2,4-thiadiazole ring. nih.goveurekaselect.com This interaction leads to the cleavage of the heterocyclic ring and the subsequent formation of a stable disulfide bond between the compound and the cysteine residue. nih.goveurekaselect.comingentaconnect.com This covalent modification results in the irreversible inactivation of the enzyme. nih.goveurekaselect.com This mechanism has been identified in the inhibition of several cysteine-dependent enzymes, highlighting the potential of 1,2,4-thiadiazoles as a class of targeted enzyme inhibitors. nih.goveurekaselect.comnih.gov

Interactions with Specific Biomolecules (e.g., Proteins)

Beyond cysteine-dependent enzymes, 1,2,4-thiadiazole derivatives have been shown to interact with a variety of other protein targets. The specificity of these interactions is often dictated by the substituents at the C3 and C5 positions of the thiadiazole ring, which can serve as recognition elements for binding to the target protein. ingentaconnect.com

Examples of biomolecules targeted by this class of compounds include:

Cysteine Proteases: Cathepsin B, a lysosomal cysteine protease implicated in diseases like cancer and arthritis, is a key target. nih.govresearchgate.net Inhibition occurs through the characteristic N-S bond cleavage and disulfide bridge formation with the catalytic cysteine. researchgate.net

Transglutaminases: These enzymes, which are also cysteine-dependent, are involved in protein cross-linking and are targets for 1,2,4-thiadiazole-based inhibitors. nih.goveurekaselect.com

H+/K+ ATPase: This proton pump, which contains accessible cysteine residues, can be inhibited by 1,2,4-thiadiazole derivatives. nih.goveurekaselect.com

Human Adenosine (B11128) A3 Receptor: Certain 3,5-disubstituted 1,2,4-thiadiazole derivatives have been identified as potent and selective antagonists for this G-protein coupled receptor. nih.gov Molecular modeling suggests that the thiadiazole ring forms hydrogen bonds with residues like S181 and is surrounded by hydrophobic amino acids within the binding pocket, contributing to high-affinity binding. nih.gov

In Vitro Biological Target Identification and Validation

The therapeutic potential of 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol and its analogues has been substantiated through extensive in vitro testing across various disease models.

Evaluation of Anticancer Properties against Human Cell Lines (e.g., lung, breast, colon, ovarian)

Derivatives of 1,2,4-thiadiazole have demonstrated significant antiproliferative activity against a broad spectrum of human cancer cell lines. rsc.orgrsc.orgresearchgate.net Numerous studies have synthesized novel series of these compounds and evaluated their cytotoxic effects, often revealing potency in the micromolar to nanomolar range. nih.govnih.gov For instance, certain 1,2,4-thiadiazole derivatives linked to other heterocyclic systems like 1,2,4-oxadiazole (B8745197) or pyrimidine (B1678525) have shown potent activity against breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancer cell lines. rsc.orgresearchgate.netjuniperpublishers.com The mechanism underlying this anticancer activity is often linked to the inhibition of key cellular processes or signaling pathways essential for cancer cell proliferation and survival. bepls.com

| Compound Class | Cell Line | Cancer Type | Activity (IC50/GI50 in µM) | Reference |

|---|---|---|---|---|

| 1,2,4-Thiadiazole-1,2,4-triazole amides | A549 | Lung | 0.10 - 11.5 | nih.gov |

| 1,2,4-Thiadiazole-1,2,4-triazole amides | MCF-7 | Breast | 0.12 - 9.80 | nih.gov |

| 1,2,4-Thiadiazole-1,2,4-triazole amides | MDA MB-231 | Breast | 0.15 - 8.90 | nih.gov |

| 1,2,4-Thiadiazole-1,2,4-oxadiazole hybrids | Colo-205 | Colon | Moderate Activity | rsc.orgresearchgate.net |

| 1,2,4-Thiadiazole-1,2,4-oxadiazole hybrids | A2780 | Ovarian | Moderate Activity | rsc.orgresearchgate.net |

| Bis-erlotinib substituted thiadiazole | PC-3 | Prostate | 0.4 | rsc.org |

| Indole-endowed thiadiazole derivatives | MDA-MB-231 | Breast | 0.43 | researchgate.net |

Assessment of Antimicrobial Spectrum (Antibacterial, Antifungal)

The 1,2,4-thiadiazole scaffold is a component of various compounds exhibiting a broad spectrum of antimicrobial activities. nih.govmdpi.com Research has demonstrated the efficacy of these derivatives against both Gram-positive and Gram-negative bacteria, as well as a range of fungal pathogens. mdpi.comnih.gov In some cases, newly synthesized triazolo-thiadiazole derivatives have shown antibacterial potency exceeding that of established antibiotics like ampicillin (B1664943) and streptomycin. mdpi.com The antifungal properties are also notable, with certain compounds displaying higher activity than commercial fungicides. nih.govencyclopedia.pub This suggests that the thiadiazole core can be a valuable template for the development of new antimicrobial agents to combat drug-resistant pathogens. nih.gov

| Compound Class | Organism Type | Activity Measure | Finding | Reference |

|---|---|---|---|---|

| 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles | Gram-positive & Gram-negative Bacteria | MIC (mg/mL) | More potent than ampicillin and streptomycin | mdpi.com |

| 1,2,4-triazole thioether derivatives with 1,3,4-thiadiazole (B1197879) | Fungi (Trichoderma sp.) | EC50 (µg/mL) | 9.25 (vs. 35.29 for pyrimethanil) | nih.gov |

| 1,2,4-triazole thioether derivatives with 1,3,4-thiadiazole | Fungi (Mucor sp.) | EC50 (µg/mL) | 12.95 (vs. 15.51 for pyrimethanil) | nih.gov |

| 6-sulfonyl-1,2,4-triazolo[3,4-b] nih.goveurekaselect.comnih.govthiadiazoles | Bacteria (Xoo) | EC50 (mg/L) | 0.74 - 0.97 | acs.org |

| 1,2,4-triazole derivatives with 1,2,3-thiadiazole | Fungi (Corynespora cassiicola) | % Inhibition | Up to 93.19% | encyclopedia.pub |

Investigation of Anti-inflammatory Activities

Derivatives containing the 1,2,4-thiadiazole ring, often in fusion with other heterocyclic systems like 1,2,4-triazole, have been investigated for their anti-inflammatory potential. nih.govneliti.comuran.ua The mechanism of action for some of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). mdpi.com For example, certain 1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrids have demonstrated potent inhibition of both COX enzymes. mdpi.com The anti-inflammatory effects of these compounds have been confirmed in various in vitro and in vivo models, indicating their potential as therapeutic agents for inflammatory disorders. mdpi.comnih.gov

Other Preclinical Pharmacological Modulations (e.g., Anticonvulsant, Antidiabetic)

The therapeutic potential of compounds based on the 1,2,4-thiadiazole scaffold, a core component of this compound, extends beyond a single target, with significant preclinical research highlighting their activity as anticonvulsant and antidiabetic agents.

Anticonvulsant Activity: Derivatives of thiadiazole have been extensively investigated for their ability to manage seizures. nih.gov Preclinical screening, primarily using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice, has demonstrated the promise of this class of compounds. nih.govnih.gov The MES model is an indicator of a compound's ability to prevent the spread of seizures, while the scPTZ test suggests efficacy against absence seizures by raising the seizure threshold. nih.gov

Numerous studies have reported that various substituted 1,2,4-thiadiazoles and related 1,3,4-thiadiazoles show significant protection against MES-induced seizures. nih.govptfarm.pl For instance, a series of 3-aryl amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazole derivatives all showed protective effects in the MES screen. nih.gov Similarly, other synthesized series of 1,2,4-thiadiazoles were also found to be active in the MES test, indicating a rapid onset of action. nih.gov The anticonvulsant activity is believed to stem from the ability of the thiadiazole moiety to interact with key neurological targets, potentially by preventing the firing of neurons through mechanisms related to the GABAA pathway. nih.gov

Antidiabetic Activity: The 1,2,4-thiadiazole nucleus is also a feature in compounds explored for the management of diabetes. nih.gov Research has focused on designing thiadiazole derivatives that can effectively modulate biological targets relevant to diabetes. researchgate.netresearchgate.net Preclinical studies, often using alloxan-induced diabetic rat models, have been employed to evaluate the antidiabetic potential of these compounds. researchgate.net In these models, the destruction of pancreatic β-cells by alloxan (B1665706) leads to hyperglycemia, which can then be monitored to assess the efficacy of a test compound. Certain synthesized thiadiazole derivatives have demonstrated potent antidiabetic activity in these in vivo models. researchgate.netresearchgate.net The mechanism of action for these antidiabetic effects is an area of active investigation, with some studies suggesting interactions with targets like peroxisome proliferator-activated receptors (PPAR). researchgate.net Additionally, in vitro assays targeting enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption, have been used to screen for potential antidiabetic agents. rsc.org

Table 1: Preclinical Anticonvulsant and Antidiabetic Activity of Selected Thiadiazole Derivatives

| Compound Class | Pharmacological Activity | Preclinical Model | Key Findings | Reference |

|---|---|---|---|---|

| 3-Aryl amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazoles | Anticonvulsant | Maximal Electroshock (MES) & Subcutaneous Pentylenetetrazole (scPTZ) in mice | All tested compounds showed protection in the MES screen; select compounds were active in the scPTZ test. | nih.gov |

| Substituted 1,2,4-dithiazoles (from 1,2,4-thiadiazoles) | Anticonvulsant | MES & scPTZ in mice | 90% of compounds were active in the MES screen, indicating MES selectivity. Rapid onset of action was observed. | nih.gov |

| (E)-3-(5-{[(4-chlorophenyl)amino]methyl}-1,3,4-thiadiazol-2-yl)-2-styryl quinazoline-4(3H)-one | Anticonvulsant | MES & scPTZ | Showed high potency at a dose of 30 mg/kg within 30 minutes. | nih.gov |

| Designed 1,3,4-Thiadiazole Derivatives (e.g., Compound TD7) | Antidiabetic | Alloxan-induced diabetes in rats | Compound TD7 was found to show potent antidiabetic activity. | researchgate.netresearchgate.net |

| Thiazolidinedione-1,3,4-oxadiazole Hybrids | Antidiabetic | In vitro α-amylase and α-glucosidase inhibition; In vivo in Drosophila | Potent dual inhibition of α-amylase and α-glucosidase; select compounds lowered glucose levels in vivo. | rsc.org |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure influences its biological activity. For derivatives of this compound, SAR studies focus on identifying which parts of the molecule are essential for its pharmacological effects and how modifications can enhance potency and selectivity.

Influence of Substituent Variations on Biological Efficacy

The biological efficacy of thiadiazole derivatives can be significantly altered by the type and position of various substituents on the core structure. Research has shown that even minor chemical modifications can lead to substantial changes in anticonvulsant, antidiabetic, or other pharmacological activities.

For anticonvulsant activity, the presence of specific substituents on the phenyl rings attached to the thiadiazole core is crucial. Studies have consistently shown that compounds featuring electron-withdrawing groups, such as chloro (Cl) and nitro (NO2) groups, often display potent anticonvulsant activity. nih.govfrontiersin.org For example, a derivative with a para-chloro substitution demonstrated maximal activity in the MES test. nih.gov In another series, SAR studies concluded that both chloro and nitro groups were key to potent anticonvulsant effects. nih.gov Conversely, the introduction of electron-donating groups like methoxy (B1213986) (OCH3) at certain positions can sometimes lead to reduced activity. nih.gov

In the context of other biological targets, such as adenosine receptors, substituent effects are also pronounced. A study on 1,2,4-thiadiazole derivatives as adenosine A3 receptor antagonists found that a methoxy group in the para-position of the phenyl ring, combined with N-acetyl or propionyl substitutions on the amino group of the thiadiazole, led to a great increase in binding affinity and selectivity. nih.gov The position of substituents on a phenyl ring can also be critical; for instance, a 3,4-di-methyl substitution on a phenyl ring of a thiadiazole compound resulted in a potent agonist with significantly lower off-target effects. nih.gov The nature of the heterocyclic ring itself is also important; replacing a phenyl ring with other heterocycles was found to greatly reduce potency in one study. nih.gov

Table 2: Influence of Substituents on the Biological Activity of Thiadiazole Derivatives

| Core Structure | Substituent & Position | Observed Effect on Activity | Target/Model | Reference |

|---|---|---|---|---|

| 1,2,4-Thiadiazole Derivative | para-Chloro on phenyl ring | Maximal anticonvulsant activity | MES test | nih.gov |

| 1,3,4-Thiadiazole Derivative | Chloro (Cl) and Nitro (NO2) groups | Potent anticonvulsant activity | MES/scPTZ models | nih.govfrontiersin.org |

| 1,3,4-Thiadiazole Derivative | OCH3 at 3,4 position of phenyl ring | Less protection against convulsions | MES model | nih.gov |

| 3-(4-methoxyphenyl)-5-aminothiadiazole | N-acetyl substitution on amino group | 8-fold increase in binding affinity | Adenosine A3 receptor | nih.gov |

| 1,3,4-Thiadiazole Derivative | 3,4-di-Methyl on phenyl ring | Potent agonist activity with reduced off-target effects | hSecR agonist | nih.gov |

Identification of Key Pharmacophoric Features for Targeted Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For thiadiazole derivatives, several key pharmacophoric features have been identified.

The thiadiazole ring itself is a critical pharmacophoric element. It is considered a versatile moiety that can act as a "hydrogen binding domain" and a "two-electron donor system". nih.gov Its constrained structure also serves as a rigid scaffold to orient substituents in a precise three-dimensional arrangement for optimal receptor binding. nih.gov The sulfur atom within the thiadiazole ring contributes to its unique electronic properties and potential for interaction with biological targets. arjonline.org

The presence of an amino group (-NH2), as seen in the parent compound this compound, is another crucial feature. A free amino group can enhance interactions with biological targets and improve pharmacokinetic properties by participating in hydrogen bonding networks. nih.gov Modifications of this amino group, such as acylation, have been shown to dramatically increase binding affinity for specific receptors. nih.gov

Applications in Materials Science and Industrial Chemistry for 1,2,4 Thiadiazole Derivatives

Potential in Electrochemistry and Functional Materials Development

The electrochemical behavior of thiadiazole derivatives is a key area of investigation for their application in functional materials. The redox properties of the thiadiazole ring can be tailored by the introduction of various substituents, influencing the electronic structure of the molecule.

An electrochemical synthesis method has been reported for 3,5-bis(acyl)-1,2,4-thiadiazoles, which are formed through the oxidative dimerization of α-oxothioamides. jst.go.jp This synthetic approach highlights the electrochemical reactivity of precursors to form the stable thiadiazole ring. The resulting compounds have been characterized by their spectroscopic and electrochemical properties.

Studies on 1,2,5-thiadiazole (B1195012) 1,1-dioxide derivatives have shown that these compounds are more easily electroreduced than their parent non-1,1-dioxide counterparts. cdnsciencepub.com The strong electron-withdrawing nature of the >SO2 group significantly facilitates the electroreduction process. cdnsciencepub.com The voltammetric electroreduction properties of these derivatives have been investigated in aprotic solvents, revealing that their redox potentials are influenced by the nature of the substituents at the 3 and 4 positions. cdnsciencepub.com

The electrochemical and adsorption behaviors of some thiadiazole derivatives have also been studied on metal surfaces, such as aluminum. rsc.org These studies provide insights into the interactions between the thiadiazole molecules and the metal, which is crucial for applications in areas like corrosion inhibition and the development of functional surface coatings. The formation of Al–N and Al–S bonds has been suggested, indicating a chemical interaction between the thiadiazole derivative and the aluminum surface. rsc.org

The rich electrochemistry of thiadiazoles, combined with their thermal and chemical stability, makes them promising candidates for the development of functional molecular materials. nih.gov

Table 1: Electrochemical Data for Selected 1,2,4-Thiadiazole (B1232254) Derivatives

| Compound | Synthesis Yield (%) | Melting Point (°C) | Analytical Technique(s) |

| (1,2,4-Thiadiazole-3,5-diyl)bis(phenylmethanone) | 85 | 65–66 | IR, NMR, HRMS |

| (1,2,4-Thiadiazole-3,5-diyl)bis((3-methoxyphenyl)methanone) | 78 | 140–142 | IR, NMR, HRMS |

| (1,2,4-Thiadiazole-3,5-diyl)bis((3-nitrophenyl)methanone) | 78 | 200–202 | IR, NMR, HRMS |

Data sourced from electrochemical synthesis research. jst.go.jp

Role as Corrosion Inhibitors

Thiadiazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in different corrosive environments. mdpi.comijcsi.proresearchgate.net The effectiveness of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. mdpi.com The presence of heteroatoms like nitrogen and sulfur, along with π-electrons in the aromatic ring, facilitates this adsorption process. mdpi.com

The inhibition efficiency of thiadiazole derivatives is influenced by the molecular structure, including the nature of substituents on the thiadiazole ring. mdpi.comresearchgate.net Electron-donating groups can enhance the corrosion inhibition properties, while electron-withdrawing groups may decrease their effectiveness. researchgate.net

Research has demonstrated the efficacy of 1,3,4-thiadiazole (B1197879) derivatives as corrosion inhibitors for mild steel in acidic solutions, such as hydrochloric acid and sulfuric acid. mdpi.comijcsi.pro Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have been employed to evaluate their performance. mdpi.com These studies have shown that thiadiazole derivatives can act as mixed-type or cathodic-type inhibitors, affecting both the anodic and cathodic corrosion reactions. ijcsi.pro

The adsorption of thiadiazole inhibitors on the metal surface can occur through physical adsorption (electrostatic interactions) or chemical adsorption (formation of coordinate bonds between the heteroatoms and the metal). electrochemsci.org The mechanism of adsorption often follows established adsorption isotherms, such as the Langmuir isotherm. electrochemsci.org

Table 2: Corrosion Inhibition Efficiency of Selected Thiadiazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H2SO4 | Increases with concentration |

| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | 0.50 M H2SO4 | Increases with concentration |

| 2-amino-5-styryl-1,3,4-thiadiazole | C1018 Steel | 1 M HCl | High at ≥ 100 mg/L |

| 2-amino-5-heptyl-1,3,4-thiadiazole | C1018 Steel | 1 M HCl | High at ≥ 100 mg/L |

Data compiled from various studies on corrosion inhibition. mdpi.comijcsi.pro

Agrochemical Applications (e.g., Pesticides, Herbicides)

Thiadiazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, leading to their use in agrochemical formulations. docksci.comfrontiersin.orgnih.gov They have been investigated and utilized as herbicides, fungicides, insecticides, and plant growth regulators. docksci.comnih.gov

The herbicidal activity of some thiadiazole derivatives is attributed to their ability to interfere with essential plant processes, such as photosynthesis. researchgate.net For instance, certain derivatives can inhibit electron transport and photophosphorylation, leading to the disruption of chloroplast ultrastructure and prevention of starch accumulation. researchgate.net Commercially known herbicides like buthidiazole and tebuthiuron (B33203) contain the thiadiazole moiety and have been used for selective weed control in crops like corn and sugarcane. researchgate.net

In addition to herbicidal properties, 1,3,4-thiadiazole derivatives have shown promise as fungicides and bactericides. frontiersin.orgnih.gov The development of novel thiadiazole-based compounds is an ongoing area of research aimed at combating plant diseases with improved efficacy and reduced environmental impact. frontiersin.org For example, certain amide derivatives containing a 1,3,4-thiadiazole thioether moiety have demonstrated good antifungal activities against various plant pathogens. frontiersin.org

Furthermore, some 1,2,4-thiadiazole derivatives have been synthesized and evaluated for their insecticidal activity. researchgate.net These compounds have shown effectiveness against a range of insect pests. The structure-activity relationship studies help in designing more potent insecticidal agents. researchgate.net

Table 3: Agrochemical Applications of Selected Thiadiazole Derivatives

| Compound Class | Application | Mode of Action (Example) |

| 1,3,4-Thiadiazole Derivatives | Herbicide | Inhibition of photosynthesis, electron transport, and photophosphorylation |

| 1,3,4-Thiadiazole Derivatives | Fungicide, Bactericide | Broad-spectrum activity against various plant pathogens |

| 1,2,4-Thiadiazole Derivatives | Insecticide | Activity against insects like Nilaparvata lugens and Aphis craccivora |

Information based on reviews of the agrochemical applications of thiadiazole derivatives. docksci.comfrontiersin.orgnih.govresearchgate.netresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 3-(5-Amino-1,2,4-thiadiazol-3-yl)phenol, and how can reaction conditions be optimized?